molecular formula C12H14O2 B13438674 2-(4-Isopropylphenyl)acrylic Acid

2-(4-Isopropylphenyl)acrylic Acid

Cat. No.: B13438674
M. Wt: 190.24 g/mol
InChI Key: KBDNRDJFVITYCM-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)acrylic Acid is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It is a derivative of acrylic acid and is characterized by the presence of an isopropyl group attached to the phenyl ring. This compound is known for its applications in various fields, including pharmaceuticals and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)acrylic Acid typically involves the reaction of 4-isopropylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)acrylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Isopropylphenyl)acrylic Acid is unique due to its specific isopropyl substitution on the phenyl ring, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in its efficacy, potency, and side effect profile compared to other similar compounds .

Biological Activity

2-(4-Isopropylphenyl)acrylic acid, with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol, is an organic compound recognized for its potential biological activities, particularly in the pharmaceutical field. Its unique structure, characterized by an isopropyl-substituted phenyl group, influences its interactions with biological targets and contributes to its pharmacological properties.

Chemical Structure

The compound's structure can be represented by the SMILES notation: CC(C)c1ccc(cc1)C(=C)C(=O)O. This configuration is crucial for its biological activity, particularly in anti-inflammatory and analgesic contexts.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the synthesis of prostaglandins—molecules that mediate pain and inflammation. By reducing prostaglandin levels, this compound may alleviate pain associated with various inflammatory conditions.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Although specific mechanisms are still under investigation, its ability to modulate inflammatory pathways could indirectly influence cancer progression and response to treatment.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of COX enzymes:

  • COX-1 and COX-2 Inhibition : By blocking these enzymes, the compound decreases the production of inflammatory mediators.
  • Reduction of Prostaglandin Synthesis : This leads to decreased pain sensation and inflammation in affected tissues.

Study on Anti-inflammatory Effects

In a controlled study, researchers evaluated the effects of this compound on animal models exhibiting inflammation. The results demonstrated a significant reduction in swelling and pain response compared to control groups treated with a placebo. The study highlighted the compound's potential as a non-steroidal anti-inflammatory drug (NSAID).

Anticancer Activity Assessment

Another study investigated the anticancer properties of this compound in vitro using various cancer cell lines. The findings indicated that the compound inhibited cell proliferation and induced apoptosis in certain types of cancer cells. Further research is required to elucidate its full potential in oncological applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, we can compare it with structurally similar compounds:

Compound NameCAS NumberSimilarity IndexUnique Features
3-(4-Isopropylphenyl)acrylic acid3368-21-60.97Different position of the isopropyl group
3-(4-tert-Butylphenyl)acrylic acid1208-65-70.97Contains a tert-butyl group instead of isopropyl
3-(4-Isobutylphenyl)acrylic acid66734-95-00.92Features an isobutyl group
3-(2-Ethylphenyl)-2-propenoic acid103988-23-40.87Ethyl group at the second position

This table illustrates how variations in substituents can affect biological activity and pharmacological profiles.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-(4-propan-2-ylphenyl)prop-2-enoic acid

InChI

InChI=1S/C12H14O2/c1-8(2)10-4-6-11(7-5-10)9(3)12(13)14/h4-8H,3H2,1-2H3,(H,13,14)

InChI Key

KBDNRDJFVITYCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=C)C(=O)O

Origin of Product

United States

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